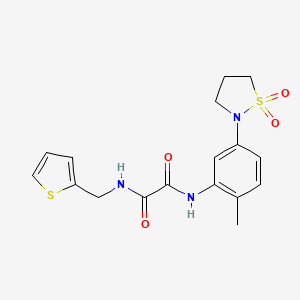
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dioxidoisothiazolidine moiety and an oxalamide group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
It possesses a molecular weight of approximately 301.35 g/mol. The presence of various functional groups within its structure suggests diverse reactivity and potential interactions with biological targets.
The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound disrupts its activity, leading to cell cycle arrest and potentially inducing apoptosis in rapidly dividing cells, such as cancer cells.
Anticancer Potential
Research indicates that compounds targeting CDK2 can be effective in treating various cancers characterized by uncontrolled cell proliferation. In vitro studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines. The inhibition of CDK2 leads to:
- Cell Cycle Arrest : Preventing progression from G1 to S phase.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory activities. These effects are hypothesized to result from its ability to modulate various biochemical pathways involved in inflammation and infection response.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro cytotoxicity assays | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 values in low micromolar range). |
| Mechanistic studies | Confirmed binding affinity to CDK2 via surface plasmon resonance techniques, indicating a direct interaction that inhibits kinase activity. |
| Antimicrobial tests | Showed promising results against Gram-positive bacteria, suggesting potential as an antibiotic agent. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration : Introduction of a nitro group into the aromatic ring.
- Reduction : Conversion of the nitro group to an amine.
- Cyclization : Formation of the isothiazolidin ring.
- Oxidation : Conversion of isothiazolidin to its dioxido form.
- Amidation : Formation of the oxalamide linkage.
These steps highlight the complexity involved in synthesizing this compound and underscore its potential utility in pharmaceutical applications.
Propriétés
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXICHBCJIVSIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













